molecular formula C8H14N2O B2497786 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one CAS No. 2378501-82-5

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one

Cat. No. B2497786
CAS RN: 2378501-82-5
M. Wt: 154.213
InChI Key: JTFSTDZKFLXGMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-2-ones and related structures often involves strategies that capitalize on the reactivity of the four-membered ring. For instance, 3,3-diarylazetidines have been prepared from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols, highlighting the role of the N-Cbz group in stabilizing intermediate carbocations on the four-membered ring (Denis et al., 2018). This method demonstrates the strategic use of catalysis and protective groups in facilitating complex transformations.

Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one and related compounds is characterized by the strained azetidinone ring. This strain contributes to the reactivity and serves as a synthon for constructing diverse organic molecules. The azetidin-2-one core, a cyclic lactam, is a versatile intermediate for synthesizing aromatic beta-amino acids, peptides, and other derivatives, exploiting the beta-lactam synthon method for the synthesis of compounds lacking the beta-lactam ring but retaining biological significance (Deshmukh et al., 2004).

Chemical Reactions and Properties

Azetidine derivatives engage in a variety of chemical reactions, including Friedel-Crafts alkylation, ring expansion, and nucleophilic substitutions, owing to the electrophilic nature of the azetidinone ring. The synthesis and manipulation of these compounds involve key reactions such as the reduction of azetidinones to form dichloroazetidines and subsequent base-induced ring contractions yielding aziridines, demonstrating the compounds' reactivity and versatility in organic synthesis (Dejaegher et al., 2002).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: Research has explored various synthesis techniques for azetidin-3-one derivatives, including direct oxidation methods. These techniques are crucial in creating new azetidine derivatives (Morimoto, Okutani, & Masuda, 1973).
  • Structural Insights: Azetidines, including azetidin-3-ones, are known for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the synthesis of various useful compounds. Structural studies through X-ray crystallography have been crucial in understanding these compounds (Singh, D’hooghe, & Kimpe, 2008).

Pharmaceutical and Biological Research

  • Antibacterial and Antitubercular Activities: Azetidin-2-ones, including derivatives of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, have been synthesized and evaluated for their antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis, offering potential in antibacterial and antitubercular therapy (Chandrashekaraiah et al., 2014).
  • Potential Antileishmanial Agents: Studies have also focused on synthesizing azetidin-2-ones as potential antileishmanial agents. These studies are significant in the search for new treatments against parasitic diseases like Leishmaniasis (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Chemistry and Drug Discovery

  • Drug Discovery Applications: Azetidines, including 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, are valuable in drug discovery due to their unique chemical space. They have been used in calcium(II)-catalyzed Friedel-Crafts reactions to create drug-like compounds (Denis et al., 2018).
  • Anticancer Research: Azetidin-2-ones have been studied for their structures as antimitotic compounds, showcasing their potential in anticancer research. This includes studies on different substituents and their effects on antiproliferative activity (Twamley, O’Boyle, & Meegan, 2020).

properties

IUPAC Name

1-(azetidin-3-yl)-3,3-dimethylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2)5-10(7(8)11)6-3-9-4-6/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFSTDZKFLXGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one

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